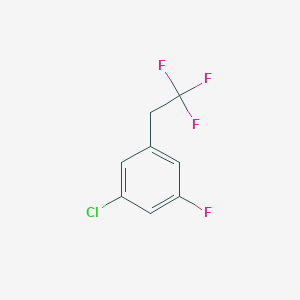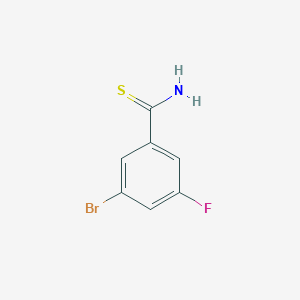
3-Bromo-5-fluorobenzothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-fluorobenzothioamide is an organic compound with the molecular formula C7H5BrFNS It is a derivative of benzothioamide, where the benzene ring is substituted with bromine and fluorine atoms at the 3rd and 5th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluorobenzothioamide typically involves the introduction of bromine and fluorine atoms onto a benzothioamide scaffold. One common method is the halogenation of benzothioamide derivatives using brominating and fluorinating agents under controlled conditions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while fluorination can be carried out using fluorine gas or other fluorinating reagents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes, including halogenation, purification, and crystallization. The reaction conditions are optimized to ensure high yield and purity of the final product. Large-scale production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-fluorobenzothioamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or other reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products: The major products formed from these reactions include substituted benzothioamides, sulfoxides, sulfones, and various coupled products depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-5-fluorobenzothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluorobenzothioamide involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
3-Bromo-5-fluorobenzonitrile: Similar structure but with a nitrile group instead of a thioamide.
3-Bromo-5-fluorobenzaldehyde: Contains an aldehyde group instead of a thioamide.
3-Bromo-5-fluorobenzotrifluoride: Contains a trifluoromethyl group instead of a thioamide.
Uniqueness: 3-Bromo-5-fluorobenzothioamide is unique due to the presence of both bromine and fluorine atoms on the benzothioamide scaffold, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo a variety of chemical reactions and form stable complexes with biological molecules makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C7H5BrFNS |
|---|---|
Molecular Weight |
234.09 g/mol |
IUPAC Name |
3-bromo-5-fluorobenzenecarbothioamide |
InChI |
InChI=1S/C7H5BrFNS/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11) |
InChI Key |
LVXJYUGBKULKMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[11-(4-chlorophenyl)-1-oxo-3-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B12449819.png)
![[3,5-bis(2-methylpropyl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methyl phenylcarbamate](/img/structure/B12449827.png)
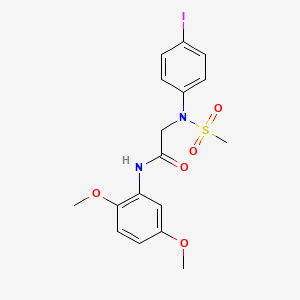
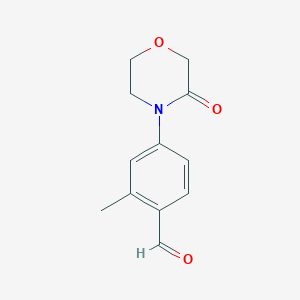
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12449851.png)
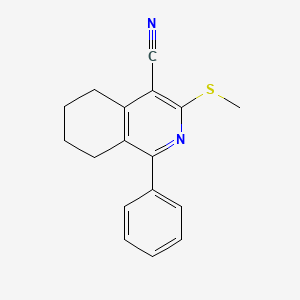
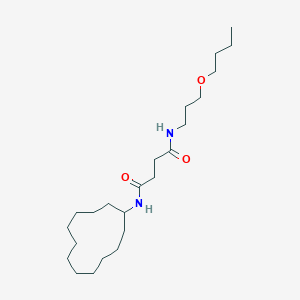
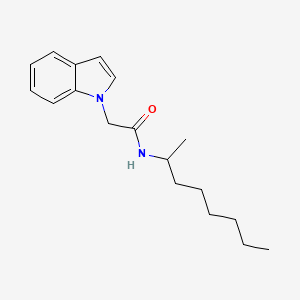
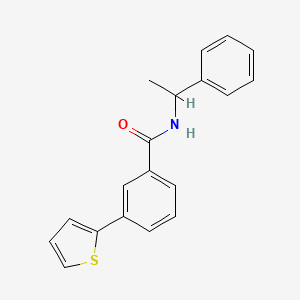
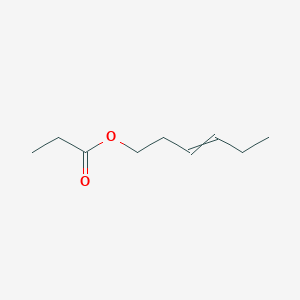
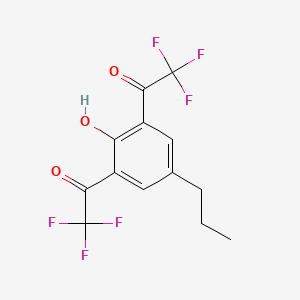
![N-Ethyl-1-[4-(trifluoromethoxy)phenyl]cyclohexanamine](/img/structure/B12449894.png)
![{2,3-bis[(9Z,12Z)-octadeca-9,12-dien-1-yloxy]propyl}dimethylamine](/img/structure/B12449901.png)
